7-(Hydroxymethyl)isoindolin-1-one

Description

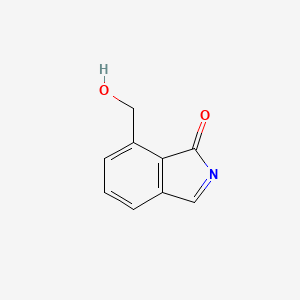

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(hydroxymethyl)isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-4,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZSTANZAFMRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)C(=O)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Hydroxymethyl Isoindolin 1 One

Retrosynthetic Analysis and Key Disconnections for the Isoindolinone Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For the isoindolinone core, several key disconnections can be identified, each corresponding to a different synthetic strategy. These disconnections represent the bonds that are formed during the key constructive steps of the synthesis. chim.it

A primary disconnection (pathway a ) involves breaking the N2-C3 bond, which suggests a lactamization of an ortho-substituted benzoic acid derivative. chim.it Another common approach involves the disconnection of the C3-C3a bond (pathway b ), often achieved through intramolecular cyclization of N-alkyl benzamides. researchgate.net Further strategies arise from disconnecting the N2-C7a bond (pathway c ), which can be formed via carbonylative annulation of benzylamine (B48309) derivatives. researchgate.net The disconnection of the C3-Cα bond (pathway d ) relates to the functionalization of a pre-formed isoindolinone ring. chim.it These varied retrosynthetic pathways highlight the versatility of synthetic approaches to the isoindolinone scaffold. chim.itresearchgate.net

Figure 1: Key retrosynthetic disconnections for the isoindolinone scaffold.

Figure 1: Key retrosynthetic disconnections for the isoindolinone scaffold.Cyclization Reactions for Isoindolinone Scaffold Construction

The construction of the isoindolinone ring system is most commonly achieved through cyclization reactions. Intramolecular approaches, in particular, offer a high degree of efficiency and control over the final structure.

One of the classical and most direct methods for synthesizing isoindolinones is the reduction of the corresponding phthalimides. lookchem.com This transformation can be achieved using various reducing agents. More recently, electrochemical methods have been developed for the reduction of cyclic imides, offering a controllable and efficient alternative. organic-chemistry.org These electrochemical reductions can be tuned by adjusting the electric current and reaction time to selectively yield either hydroxylactams or the fully reduced lactams (isoindolinones). organic-chemistry.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope. organic-chemistry.org

| Starting Material | Reaction Conditions | Product | Yield |

| N-Substituted Phthalimide (B116566) | Electrochemical reduction, carbon electrodes, undivided cell | N-Substituted Isoindolinone | High |

Table 1: Reductive cyclization of phthalimides.

The reaction of 2-alkynylbenzoic acids with primary amines provides a pathway to 3-alkylideneisoindolin-1-ones. This process likely proceeds through the formation of a 2-alkynylbenzamide intermediate, which then undergoes cyclization. unipi.it Photocatalytic methods have also been developed for the cyclization of ortho-alkynylbenzamides, which can lead to either 3-hydroxyisoindolin-1-ones or phthalimide derivatives depending on the reaction conditions and the duration of the reaction. rsc.org The reaction is initiated by visible light, which, in the presence of a photocatalyst, generates an amidyl radical that triggers the cyclization cascade. rsc.org

| Starting Material | Reagents | Conditions | Product |

| 2-Alkynylbenzoic Acid | Primary Amine, Catalyst | Varies (e.g., thermal, photocatalytic) | 3-Alkylideneisoindolin-1-one |

Table 2: Cyclization of 2-alkynylbenzoic acid derivatives.

Palladium-catalyzed C-H carbonylation of benzylamines represents a modern and efficient method for constructing the isoindolinone scaffold. organic-chemistry.org In this reaction, the primary amine group directs the C-H activation at the ortho-position of the benzene (B151609) ring, followed by the insertion of carbon monoxide to form the lactam ring. organic-chemistry.orgacs.org This method can be performed under an atmospheric pressure of CO gas. organic-chemistry.org To avoid the direct use of CO gas, surrogates like benzene-1,3,5-triyl triformate (TFBen) have been successfully employed. organic-chemistry.org More recently, cobalt-catalyzed enantioselective C-H carbonylation has been developed, allowing for the synthesis of chiral isoindolinones with high enantioselectivity. nih.gov

| Substrate | Catalyst | CO Source | Conditions | Product | Yield |

| Benzylamine | Pd(OAc)₂ | CO gas (1 atm) | Additives | Isoindolinone | Good |

| Benzylamine | Pd(TFA)₂ | TFBen | Toluene, 120 °C | Isoindolinone | Good |

| Benzylamine Derivative | Co(II) salt, Chiral Ligand | CO gas | Desymmetrization | Chiral Isoindolinone | Up to 92% |

Table 3: C-H Carbonylation of Benzylamines for Isoindolinone Synthesis.

Lactamization, the formation of a cyclic amide, is a key step in many synthetic routes to isoindolinones. chim.it Various strategies have been developed to facilitate this ring-closing reaction.

One-pot procedures involving reductive amination followed by lactamization are particularly efficient. For instance, methyl 2-formylbenzoate (B1231588) can react with a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form an intermediate that spontaneously cyclizes to the corresponding N-substituted isoindolinone. sioc-journal.cn This method is notable for its operational simplicity and broad substrate scope, accommodating both aryl and alkyl amines. sioc-journal.cn

Domino reactions that incorporate a lactamization step have also been devised. A Lewis acid-catalyzed domino Strecker-lactamization sequence allows for the synthesis of isoindolinones from an ester-aldehyde, an amine, and trimethylsilyl (B98337) cyanide (TMSCN). acs.org The reaction proceeds under mild conditions and produces high yields of the desired isoindolinone. acs.org

Another approach involves a tandem conjugate addition/lactamization sequence. In this method, a Michael addition is followed by an intramolecular cyclization to form the lactam ring. chim.it For example, the reaction of an amine with an appropriately substituted benzyl (B1604629) ester can trigger a conjugate addition followed by lactamization to yield the isoindolinone core. chim.it

| Precursor | Key Reagents | Strategy | Product |

| Methyl 2-formylbenzoate, Primary Amine | NaBH₃CN | Reductive Amination/Lactamization | N-Substituted Isoindolinone |

| Ester-aldehyde, Amine, TMSCN | Zn(OTf)₂, TFA | Domino Strecker-Lactamization | N-Substituted Isoindolinone |

| Unsaturated Benzyl Ester, Amine | Base | Conjugate Addition/Lactamization | Isoindolinone Derivative |

Table 4: Overview of Lactamization Strategies for Isoindolinone Synthesis.

The synthesis of isoindolin-1-one (B1195906) and its derivatives, including the specifically functionalized 7-(hydroxymethyl)isoindolin-1-one (B1392379), is a significant focus in medicinal and materials chemistry. These scaffolds are present in numerous biologically active compounds and functional materials. Modern synthetic strategies have evolved to provide efficient and diverse routes to these important molecules.

Intermolecular Annulation Strategies

Intermolecular annulation strategies represent a powerful approach to constructing the isoindolinone core. These methods typically involve the formation of multiple bonds in a single operation, often from readily available starting materials.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic step to form a product that incorporates portions of all the reactants. This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

Several MCRs have been developed for the synthesis of the isoindolinone scaffold. nih.govthieme-connect.comnih.gov One notable example is the Ugi reaction, which can be followed by further cyclization steps to yield a variety of isoindolinone derivatives. nih.gov Another approach involves a one-pot, three-component reaction of 2-formylbenzoic acid, primary amines, and dialkyl phosphites, which proceeds under catalyst-free and microwave-assisted conditions to produce N-alkyl-isoindolinone phosphonates. tandfonline.com The mechanism of this reaction has been studied using in situ FT-IR spectroscopy. tandfonline.com Furthermore, a metal-free, acid-mediated multicomponent domino reaction of 2-carboxybenzaldehyde (B143210), nitriles or anilines, and a nucleophile has been described for the synthesis of N-substituted isoindolinones. thieme-connect.comthieme-connect.de This method is environmentally friendly and allows for the creation of a diverse library of isoindolinone derivatives. thieme-connect.de

A solid-phase multicomponent reaction has also been developed for the synthesis of 3-substituted isoindolinones. nih.gov This method utilizes a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile to produce chiral isoindolinones in one pot. nih.gov The use of solid-supported aldehydes and dienophiles enhances the modularity of this approach. nih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| 2-Formylbenzoic acid, primary amines, dialkyl phosphites | Microwave-assisted, catalyst-free | N-Alkyl-isoindolinone phosphonates | tandfonline.com |

| 2-Carboxybenzaldehyde, nitriles/anilines, nucleophile | Acid-mediated, metal-free | N-Substituted isoindolinones | thieme-connect.comthieme-connect.de |

| Chiral β-keto lactam, aldehyde, isocyanide, dienophile | Solid-phase, microwave-assisted | Chiral 3-substituted isoindolinones | nih.gov |

One-pot syntheses, which involve sequential reactions in a single reaction vessel without the isolation of intermediates, provide an efficient and resource-conscious route to complex molecules like isoindolinones.

An indium-mediated one-pot reductive condensation reaction of nitroarenes and o-phthalaldehyde (B127526) has been developed for the synthesis of isoindolin-1-ones. clockss.org This method offers an environmentally friendly approach, directly utilizing nitro compounds as the nitrogen source. clockss.org Another one-pot procedure involves the ultrasound-assisted reaction of (Z)-3-benzylideneisobenzofuran-1(3H)-one with primary amines, followed by reduction, to yield 3-substituted-isoindolin-1-ones. nih.gov

The transformation of lactones to lactams is another viable one-pot strategy. Base-induced cyclization of o-hydroxymethylbenzamides, which are readily prepared from phthalides and amines, leads to N-alkylation to form isoindolin-1-ones under mild conditions. lookchem.com Furthermore, a one-pot synthesis of isoindolin-1-imine derivatives has been achieved through the cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and a pyrazolone (B3327878) derivative. researchgate.net

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Nitroarenes, o-Phthalaldehyde | Indium, Acetic Acid | Isoindolin-1-ones | clockss.org |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-one, Primary Amines | Ultrasound, p-TSA, NaBH3CN | 3-Substituted-isoindolin-1-ones | nih.gov |

| o-Hydroxymethylbenzamides | Base-induced cyclization | N-Alkyl-isoindolin-1-ones | lookchem.com |

| 2-Cyanobenzaldehyde, Amine, Pyrazolone derivative | Reflux in ethanol | Isoindolin-1-imine derivatives | researchgate.net |

Functionalization and Derivatization Routes for Isoindolinone Architectures

The functionalization and derivatization of the isoindolinone core are crucial for tuning its biological and physical properties. This section explores methods for introducing specific functional groups onto the isoindolinone scaffold.

The regioselective introduction of a hydroxymethyl group, particularly at the C7 position to form this compound, is a key synthetic challenge. While direct methods for this specific transformation are not extensively detailed in the provided context, general strategies for isoindolinone synthesis can be adapted. For instance, starting with a phthalide (B148349) already bearing a hydroxymethyl group at the corresponding position (e.g., 6-(hydroxymethyl)phthalide) and reacting it with an appropriate amine would be a plausible route. lookchem.com

Another approach could involve the synthesis of 3-hydroxy-isoindolin-1-one derivatives through the photodecarboxylative addition of carboxylates to phthalimide derivatives, followed by acid-catalyzed dehydration. researchgate.net While this method focuses on the 3-position, modification of the starting phthalimide could potentially allow for the introduction of a hydroxymethyl group at other positions.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of heterocyclic compounds, including isoindolinones. nih.govnih.govacs.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Transition metal-catalyzed C-H activation is a prominent strategy for isoindolinone synthesis. nih.govrsc.org Various transition metals, including rhodium and ruthenium, have been employed for this purpose. nih.gov These reactions often involve the annulation of N-substituted benzamides with alkenes or other coupling partners. nih.govrsc.org

Palladium catalysis has been extensively utilized for the C-H activation/functionalization of benzamides to construct the isoindolinone ring system. acs.orgrsc.orgnih.gov These reactions typically proceed via an ortho-C-H activation directed by the amide group.

One approach involves the palladium-catalyzed reaction of N-methoxybenzamides with alkenes, which leads to the formation of isoindolinones through ortho-sp2 C-H activation and subsequent intramolecular oxidative amidation. nih.govrsc.org This cascade reaction involves the cleavage of multiple C-H bonds and the formation of new C-C and C-N bonds. rsc.org A plausible mechanism involves the formation of a five-membered palladacycle, followed by olefin insertion, β-hydride elimination, and subsequent aminopalladation and a final β-hydride elimination to yield the isoindolinone product. rsc.org

Another palladium-catalyzed method describes a dehydrogenative C(sp3)-H amidation for isoindolinone synthesis, which notably does not require a stoichiometric oxidant. rsc.org This process utilizes a Pd/C catalyst and is thought to proceed through the formation of H2 gas. rsc.org Redox-neutral palladium-catalyzed C-H functionalization has also been reported for the synthesis of isoindolinones from readily available carboxamides and carboxylic acids or anhydrides. nih.govacs.org

| Starting Materials | Catalyst System | Key Features | Reference |

| N-Methoxybenzamides, Alkenes | Pd(OAc)2 | Ortho-sp2 C-H activation, intramolecular oxidative amidation | nih.govrsc.org |

| 2-Benzyl-N-mesylbenzamides | Pd/C | Dehydrogenative C(sp3)-H amidation, oxidant-free | rsc.org |

| Carboxamides, Carboxylic acids/anhydrides | Palladium catalyst | Redox-neutral, broad substrate scope | nih.govacs.org |

Functionalization and Derivatization Routes for Isoindolinone Architectures

C-H Functionalization Strategies

Copper-Catalyzed C-H Functionalization

Copper catalysis represents a cost-effective and versatile approach for C-H functionalization reactions. While specific examples detailing the direct synthesis of this compound via copper-catalyzed C-H functionalization are not extensively documented in the provided literature, the principles are well-established for the broader isoindolinone class. Copper-catalyzed transformations of enynes, for instance, have emerged as a powerful synthetic tool, enabling a variety of reactions including cyclizations that can form heterocyclic structures. rsc.org "Sandwich" diimine-copper(I) complexes have proven to be particularly effective catalysts for C(sp³)-H functionalization through carbene insertion, demonstrating the potential of copper systems in activating challenging C-H bonds. nih.gov In many ruthenium-catalyzed processes for isoindolinone synthesis, copper salts such as Cu(OAc)₂ are not the primary catalyst for C-H activation but are used as essential oxidants in the catalytic cycle. rsc.orgrsc.org

Ruthenium-Catalyzed C-H Activation

Ruthenium-catalyzed C-H activation is a prominent and powerful strategy for constructing the isoindolinone skeleton. mdpi.com These methods offer a direct and atom-economical route from readily available starting materials. One innovative approach involves the merger of carboxylic acid-directed C-H activation with the strain-release of 1,2-oxazetidines, providing a sustainable pathway to a wide range of structurally diverse isoindolinone derivatives from simple benzoic acids. nih.govorganic-chemistry.org

Another effective ruthenium-catalyzed method is the cyclization of N-substituted benzamides with allylic alcohols. rsc.org In this process, a ruthenium catalyst, in conjunction with additives like AgSbF₆ and a Cu(OAc)₂·H₂O oxidant, facilitates the reaction to afford 3-substituted isoindolinones in good to excellent yields. rsc.org Mechanistic studies strongly support the involvement of a five-membered ruthenacycle intermediate. rsc.org

| Catalyst System | Reactants | Key Features | Reference |

| [Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | N-Substituted Benzamides, Allylic Alcohols | Forms 3-substituted isoindolinones; proceeds via a ruthenacycle intermediate. | rsc.org |

| [Ru(p-cymene)Cl₂]₂, NaOAc | Benzoic Acids, 1,2-Oxazetidines | Merges C-H activation with ring-strain release; sustainable method. | nih.govorganic-chemistry.org |

| [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂, AgSbF₆ | 1-Carbamoylindoles, 7-Azabenzonorbornadienes | Directed C-H functionalization to form complex indole (B1671886) derivatives. | rsc.org |

Cobalt-Catalyzed C-H Activation

Cobalt, as an earth-abundant metal, has become an attractive alternative to precious metals for catalyzing C-H functionalization reactions. Cobalt(II)-catalyzed systems have been successfully employed for the oxidative C-H/N-H functionalization of benzamides with alkenes to produce isoindolinone derivatives in a step-economical fashion. acs.org These reactions often utilize a co-oxidant, such as Mn(OAc)₂ or a silver salt, and mechanistic studies point to a carboxylate-assisted C-H cobaltation as a key step. acs.org Furthermore, cobalt(III)-catalyzed C-H allylation with partners like vinylaziridines proceeds under mild conditions through a sequence of C-H activation, insertion of the carbon-carbon double bond, and subsequent β-nitrogen elimination. rsc.org The direct observation of C-H activation by isolable cationic bis(phosphine) cobalt(III) metallacycles has provided crucial experimental support for the mechanisms underlying these catalytic C-H functionalization reactions. princeton.edu

Nucleophilic Addition and Substitution Reactions

Nucleophilic addition and substitution are fundamental reactions in the synthesis of isoindolinones. The carbonyl group of an aldehyde or ketone is electrophilic and can be attacked by a nucleophile. libretexts.org This principle is applied in multicomponent reactions, such as the Ugi reaction with methyl 2-formylbenzoate, to construct complex isoindolinone derivatives in a one-pot procedure. researchgate.net

Another key example is the photodecarboxylative addition of carboxylates to phthalimide derivatives. researchgate.net This reaction generates 3-hydroxy-isoindolin-1-one intermediates, which can be subsequently dehydrated to yield 3-alkylidene or 3-arylmethylene isoindolinones. researchgate.net Nucleophilic substitution reactions, particularly the SN1 mechanism, are also relevant. The SN1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate, which is then attacked by a nucleophile. youtube.commasterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations and typically involves weak nucleophiles and polar protic solvents. youtube.com

| Reaction Type | Starting Materials | Intermediate/Product Type | Key Features | Reference |

| Ugi-type Multicomponent Reaction | Methyl 2-formylbenzoate, Amine, Isocyanide | Complex Isoindolin-1-ones | One-pot, catalyst-free post-Ugi cascade. | researchgate.net |

| Photodecarboxylative Addition | Phthalimide derivatives, Carboxylic acids | 3-Hydroxy-isoindolin-1-ones | Uses light to initiate decarboxylation and subsequent addition. | researchgate.net |

| SN1 Reaction | Tertiary Alkyl Halides, Weak Nucleophiles | Substitution Product (via Carbocation) | Stepwise mechanism, rate is dependent only on the substrate. | youtube.commasterorganicchemistry.com |

Catalytic Systems and Their Influence on Synthesis

The choice of catalytic system is paramount in the synthesis of isoindolinones, dictating the reaction's efficiency, selectivity, and substrate scope. Transition metal catalysis is the cornerstone of modern synthetic strategies for this heterocyclic scaffold. nih.govnih.govabo.fi

Transition Metal Catalysis (e.g., Pd, Rh, Cu, Ni, Pt, In)

A wide array of transition metals have been utilized to catalyze the formation of isoindolinones, primarily through C-C and C-N bond-forming reactions. researchgate.netnih.gov These catalytic methods include C-H activation, cross-coupling, carbonylation, and condensation reactions. nih.govabo.fi

Palladium (Pd): Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions to build the isoindolinone framework. researchgate.netnih.gov For example, Sonogashira cyclocarbonylative reactions of 2-ethynylbenzamides with iodoarenes, catalyzed by PdCl₂(PPh₃)₂, can produce 3-alkylideneisoindolin-1-ones. unipi.it

Rhodium (Rh): Rhodium catalysts, particularly Rh(III) complexes, are effective for C-H activation/olefination reactions. researchgate.net A rhodium-catalyzed synthesis of isoindolin-1-ones has been developed that proceeds via a sequential C-H activation, allene (B1206475) formation, and cyclization pathway, even allowing the use of water as a green solvent. nih.gov

Copper (Cu): As mentioned, copper is often used as a co-catalyst or oxidant in reactions catalyzed by other metals like ruthenium. rsc.orgrsc.org It also has intrinsic catalytic activity for certain C-H functionalization and cyclization reactions. rsc.orgnih.gov

Cobalt (Co): Cobalt catalysts provide an economical option for oxidative C-H activation and annulation reactions to form isoindolinones from simple benzamides and alkenes. acs.org The mechanism often involves a cobalt(III) metallacycle intermediate. princeton.edu

Ruthenium (Ru): Ruthenium catalysts excel in directed C-H activation processes, enabling the synthesis of isoindolinones from benzamides or benzoic acids with various coupling partners. rsc.orgnih.gov

Indium (In): Indium has been uniquely applied in mediating one-pot reductive condensation reactions between nitroarenes and o-phthalaldehyde, showcasing a green chemistry approach to isoindolinone synthesis. clockss.org

The development of these diverse transition metal-catalyzed systems has profoundly impacted the synthesis of isoindolinones, providing chemists with a versatile toolbox to construct these valuable heterocyclic compounds. nih.gov

Organocatalysis and Phase Transfer Catalysis

Organocatalysis and phase transfer catalysis (PTC) have emerged as powerful tools for the asymmetric synthesis of isoindolinones, offering metal-free alternatives and often proceeding under mild reaction conditions. nih.gov

Organocatalysis: Chiral organic molecules are used to catalyze stereoselective transformations. For instance, chiral phosphoric acids have been successfully employed as Brønsted acid catalysts in the asymmetric synthesis of isoindolinone derivatives. rsc.orgresearchgate.net These catalysts can activate substrates through hydrogen bonding, facilitating nucleophilic additions to in situ generated N-acyl ketimines from 3-hydroxyisoindolinones. rsc.org This approach has led to the synthesis of N(acyl),S-acetals with high yields and enantioselectivities. rsc.org Bifunctional organocatalysts, such as those derived from trans-1,2-diaminocyclohexane (Takemoto's catalyst), have proven effective in cascade reactions to produce 3-substituted isoindolinones with excellent enantioselectivities. nih.govrsc.org

Phase Transfer Catalysis: PTC is particularly useful for reactions involving reactants in immiscible phases. In the context of isoindolinone synthesis, chiral phase transfer catalysts, often derived from cinchona alkaloids or trans-1,2-cyclohexanediamine, facilitate the enantioselective alkylation or Michael addition to isoindolinone precursors. nih.govnih.govuantwerpen.be These catalysts form a chiral ion pair with the substrate, guiding the approach of the electrophile to a specific face of the molecule. nih.gov This methodology has been successfully applied to the synthesis of 3,3-disubstituted isoindolinones, which are challenging to access through other means. nih.govnih.gov Bifunctional ammonium (B1175870) salts have been shown to be effective catalytic systems, leading to high yields and moderate enantioselectivity in the asymmetric cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate. nih.govuantwerpen.be

Table 1: Examples of Organocatalytic and Phase Transfer Catalytic Syntheses of Isoindolinone Derivatives

| Catalyst Type | Reaction | Substrates | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Asymmetric addition of thiols | 3-Hydroxyisoindolinones, Thiols | N(acyl),S-acetals | High yields and enantioselectivities (up to 98.5:1.5 e.r.). | rsc.org |

| Bifunctional Organocatalyst (Takemoto's catalyst) | Asymmetric nitro-Mannich reaction and cyclization | α-Amido sulfones, Nitromethane | 3-(Nitromethyl)isoindolin-1-ones | Very high enantioselectivities (up to 98% ee) and good yields. | nih.gov |

| Chiral Phase Transfer Catalyst (Cinchona alkaloid derived) | Asymmetric Michael reaction | 3-Substituted isoindolinones, Michael acceptors | 3,3-Disubstituted isoindolinones | High yields and moderate to good enantioselectivity. | nih.gov |

| Bifunctional Ammonium Salt | Asymmetric cascade reaction | 2-Acetylbenzonitrile, Dimethylmalonate | 3,3-Disubstituted isoindolinone | High yields and moderate enantioselectivity; enantiopurity increased via crystallization. | nih.govuantwerpen.be |

| Bifunctional Ammonium Salt | Asymmetric cascade synthesis | 2-Cyanobenzaldehyde, Dimethyl malonate | (S)-Dimethyl 2-(1-oxoisoindolin-3-yl)malonate | Good overall yield (50%) and high enantiomeric purity (95% ee). | beilstein-journals.org |

Lewis Acid Catalysis

Lewis acid catalysis plays a crucial role in various synthetic transformations leading to isoindolinones. Lewis acids can activate substrates by coordinating to heteroatoms, thereby enhancing their electrophilicity. A variety of Lewis acids have been utilized in the synthesis of functionalized isoindolinones. researchgate.net For instance, a three-component synthesis of isoindolinones has been developed via a Mannich/lactamization cascade catalyzed by a Lewis acid. researchgate.net This approach offers advantages such as mild reaction conditions, short reaction times, and a broad substrate scope with good to excellent yields. researchgate.net The catalyst's facile separation and recyclability also contribute to the method's practicality. researchgate.net In some instances, Lewis acids are used to promote cascade radical addition/cyclization reactions for the synthesis of 3-substituted isoindolin-1-one derivatives. elsevierpure.com

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective and asymmetric methods is paramount for accessing enantiomerically pure isoindolinones, which is often crucial for their biological activity.

Chiral Auxiliary-Mediated Approaches

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, and is then cleaved to afford the enantiomerically enriched product. wikipedia.org Several chiral auxiliaries have been employed in the synthesis of isoindolinones.

One common approach involves the use of chiral amines derived from readily available natural products. For example, (R)-phenylglycinol can be condensed with 2-formylbenzoic acid to form a tricyclic γ-lactam as a single diastereomer. chim.it Another effective method is the direct alkylation of carbanions derived from isoindolinones bearing a chiral auxiliary on the nitrogen atom. acs.org Chiral auxiliaries such as (R)- or (S)-phenylglycinol and (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC) have been used for this purpose. acs.orgacs.org More recently, (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones have been synthesized and their deprotonation followed by alkylation affords 3-substituted isoindolinones in excellent yields and high diastereomeric ratios. acs.org The diastereoselective reduction-alkylation of phthalimides derived from (R)-phenylglycinol also provides a versatile route to (R)-3-alkyl- and (R)-3-aryl-isoindolin-1-ones. researchgate.net

Table 2: Chiral Auxiliaries in the Asymmetric Synthesis of Isoindolinones

| Chiral Auxiliary | Synthetic Strategy | Key Features | Reference(s) |

|---|---|---|---|

| (R)-Phenylglycinol | Condensation with 2-formylbenzoic acid | Forms a tricyclic γ-lactam as a single diastereomer. | chim.it |

| (+)-trans-2-(α-Cumyl)cyclohexanol (TCC) | Asymmetric alkylation of N-acylisoindolinone | High diastereoselectivity in the alkylation of the corresponding anion. | acs.org |

| (S)-tert-Butylsulfinamide | Direct alkylation of N-tert-butylsulfinyl-isoindolinones | Excellent yields and high diastereomeric ratios. | acs.org |

| (R)-Phenylglycinol | Diastereoselective reductive-alkylation of derived phthalimide | Versatile introduction of various C-3 substituents. | researchgate.net |

Chiral Catalyst-Promoted Reactions

The use of chiral catalysts is a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. youtube.com Both chiral metal complexes and organocatalysts have been extensively used to promote enantioselective reactions for the synthesis of isoindolinones. nih.govchim.it

Chiral phosphoric acids, as mentioned in section 2.4.2, are effective organocatalysts for the enantioselective synthesis of isoindolinone-derived N(acyl),S-acetals. rsc.org Similarly, bifunctional chiral ammonium salts have been successfully employed in the asymmetric cascade synthesis of key building blocks for biologically active isoindolinones. beilstein-journals.org Phase transfer catalysis using chiral ammonium salts derived from cinchona alkaloids has also been shown to be effective in the asymmetric Michael reaction of 3-substituted isoindolinones. nih.gov A flexible approach for the asymmetric synthesis of 3-alkyl-isoindolin-1-ones involves a diastereoselective reductive-alkylation, where various C-3 substituents can be introduced via Grignard addition to a phthalimide derived from (R)-phenylglycinol. researchgate.net

Diastereoselective Control in Isoindolinone Formation

Achieving diastereoselective control is crucial when creating multiple stereocenters in the isoindolinone core. This can be accomplished through various strategies, including substrate control and catalyst control.

In organocascade reactions of nucleophilic isoindolinones with 2-formyl benzonitriles, bifunctional organocatalysts have been shown to provide excellent diastereo- and enantioselectivities in the synthesis of new heterocyclic hybrids. rsc.org The influence of N-substitution on the stereoselectivity of the dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones has also been studied. irb.hr It was found that in a methanesulfonic acid-catalyzed reaction, substrates without an N-substituent afforded exclusively the Z-isomer, while larger N-substituents led to a mixture with the E-isomer as the major component. irb.hr Furthermore, the diastereoselective control of intramolecular aza-Michael reactions to form 3,5-disubstituted nitrogen-containing heterocycles can be achieved using achiral catalysts with chiral substrates, where either cis or trans isomers can be obtained selectively. nih.gov The diastereoselective reductive-alkylation of phthalimides derived from (R)-phenylglycinol is another example of achieving high diastereoselectivity. researchgate.net

Emerging Synthetic Technologies

The field of isoindolinone synthesis continues to evolve with the development of novel and more efficient synthetic technologies. These emerging methods often focus on improving atom economy, reducing reaction steps, and accessing novel structural motifs.

One such emerging area is the rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds. rsc.org This methodology proceeds via an intermolecular OH transfer to deliver isoindolinone derivatives containing continuous quaternary carbons in high yields. rsc.org Another innovative approach involves the electrochemical reduction of cyclic imides in an undivided cell with carbon electrodes, which can provide hydroxylactams and lactams in a controllable manner. organic-chemistry.org This method is notable for its broad substrate scope and high functional group tolerance. organic-chemistry.org

Transition metal-catalyzed reactions remain at the forefront of synthetic innovation. nih.gov For example, new synthetic technologies for the construction of novel heterocycles, including those related to isoindolinones, have been developed through routes involving ortho-metalation and subsequent reactions. elsevierpure.com These advanced methods provide access to complex molecular architectures from relatively simple starting materials.

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a powerful and green tool in organic chemistry, utilizing electricity as a traceless reagent to drive redox reactions. This approach often leads to milder reaction conditions, high selectivity, and a reduction in chemical waste. The electrochemical synthesis of isoindolinones can be achieved through various strategies, primarily involving the reduction of suitable precursors.

One common electrochemical approach involves the reduction of cyclic imides. rsc.org For the synthesis of this compound, this would likely involve the electrochemical reduction of N-substituted 5-(hydroxymethyl)phthalimide. In a typical setup, a simple undivided cell with carbon electrodes is used. The reaction proceeds at room temperature, and the outcome can be controlled by tuning the electric current and reaction time to selectively produce either the hydroxylactam or the fully reduced lactam. rsc.org This method demonstrates broad substrate scope and high functional group tolerance, suggesting its applicability to substrates bearing a hydroxymethyl group. rsc.org

Another electrochemical strategy involves the intramolecular cyclization of appropriately substituted benzamides. For instance, an intramolecular 5-exo-dig aza-cyclization of 2-alkynylbenzamides can be initiated electrochemically to form the isoindolinone core. acs.org To synthesize the target compound, a precursor such as N-substituted-2-alkynyl-6-(hydroxymethyl)benzamide could be employed. The precise control over the reaction conditions offered by electrochemistry allows for selective transformations. acs.org

Table 1: Illustrative Conditions for Electrochemical Synthesis of Isoindolinone Derivatives

| Starting Material | Electrode Material | Solvent | Supporting Electrolyte | Product | Yield (%) | Reference |

| N-Benzylphthalimide | Carbon Felt | Methanol | LiClO4 | N-Benzyl-3-hydroxyisoindolin-1-one | 92 | rsc.org |

| 2-Ethynyl-N-methylbenzamide | Glassy Carbon | Acetonitrile | Et4NF·4HF | 3-Fluoro-3-methylene-2-methylisoindolin-1-one | 75 | acs.org |

| N-(But-3-en-1-yl)-2-bromobenzamide | Platinum | DMF | Et4NOTs | 2-(But-3-en-1-yl)isoindolin-1-one | 85 | d-nb.info |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. The application of microwave irradiation to the synthesis of isoindolinones has been explored, demonstrating its potential for the efficient construction of this heterocyclic scaffold.

One-pot microwave-assisted methods have also been developed for quinazolinone synthesis, a related heterocyclic system. vanderbilt.edu These reactions often proceed rapidly and in high yield, highlighting the efficiency of this technology. A plausible microwave-assisted approach to this compound could involve the reaction of a suitably substituted anthranilic acid derivative or a 2-formylbenzoic acid with an amine in a high-boiling polar solvent under microwave irradiation.

Table 2: Representative Conditions for Microwave-Assisted Synthesis of Heterocyclic Compounds

| Starting Materials | Catalyst/Reagents | Solvent | Power (W) / Temp (°C) | Time | Product | Yield (%) | Reference |

| Anthranilic acid, Ethanolamine | - | DMF | 150 W | 10 min | 2-(2-Hydroxyethyl)quinazolin-4(3H)-one | 85 | vanderbilt.edu |

| 2,6-Dichloropyridine, Aryl Epoxide | - | NMP | 200 °C | 15 min | Substituted 7-Azaindole | 78 | organic-chemistry.orgnih.gov |

| 2-Formylbenzoic acid, Primary Amine, Isocyanide | - | Methanol | 80 °C | 30 min | Substituted Isoindolin-1-one | >90 | researchgate.net |

Note: This table provides examples of microwave-assisted synthesis for related heterocyclic structures to illustrate the general reaction conditions. The synthesis of this compound would likely involve a precursor with a hydroxymethyl group.

Ultrasonic-Assisted Synthesis

The use of ultrasound in chemical synthesis, often referred to as sonochemistry, provides a unique source of energy for accelerating reactions, increasing yields, and enhancing selectivity. The physical phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species. This methodology has been successfully applied to the synthesis of a variety of isoindolin-1-one derivatives. rsc.orguum.edu.mynih.govresearchgate.netrsc.org

A common and efficient sonochemical route to isoindolin-1-ones involves the reaction of 3-alkylidenephtalides with primary amines. rsc.orgnih.gov This method is characterized by its tolerance for various functional groups, high efficiency, and good yields, making it a promising approach for the synthesis of this compound. rsc.orgnih.gov The synthesis would likely start from a 6-(hydroxymethyl)-3-alkylidenephtalide. The reaction is typically carried out in a suitable solvent, such as isopropanol, in an ultrasonic bath at a moderately elevated temperature. nih.gov

Ultrasound irradiation can also facilitate one-pot reactions to generate diverse isoindolinone scaffolds. For example, a one-pot reaction starting from 3-alkylidenephtalides and primary amines can lead to 3-substituted-isoindolin-1-ones. nih.gov The in situ generated 3-hydroxyisoindolin-1-one intermediate can be further transformed under the influence of ultrasound. nih.gov This approach is efficient and straightforward, offering a green alternative to conventional methods. nih.govnih.gov

Table 3: Examples of Ultrasonic-Assisted Synthesis of Isoindolin-1-one Derivatives

| Starting Materials | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) | Reference |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-one, Butylamine | Isopropanol | 50 | 30 | 2-Butyl-3-hydroxy-3-phenylisoindolin-1-one | 95 | nih.gov |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-one, Aniline | Isopropanol | 50 | 30 | 3-Hydroxy-2,3-diphenylisoindolin-1-one | 92 | nih.gov |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-one, Benzylamine | Isopropanol | 50 | 30 | 2-Benzyl-3-hydroxy-3-phenylisoindolin-1-one | 96 | nih.gov |

Note: The table showcases the general applicability of ultrasonic-assisted synthesis for isoindolin-1-one derivatives. For the synthesis of this compound, a corresponding 6-(hydroxymethyl)-substituted phthalide precursor would be required.

Solventless and Green Chemistry Methodologies

In recent years, there has been a significant push towards the development of more sustainable and environmentally benign synthetic protocols. Solventless reactions and other green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several such methods have been reported for the synthesis of isoindolin-1-ones.

One notable solvent-free approach is the use of grinding reactions. ccspublishing.org.cn The synthesis of 3-substituted isoindolin-1-ones has been achieved by grinding 2-cyanoarylaldehydes with activated methylene (B1212753) compounds. This method is advantageous due to its simplicity, short reaction times, high yields, and the avoidance of tedious column chromatographic purification. For the synthesis of this compound, a 2-cyano-6-(hydroxymethyl)benzaldehyde could potentially be used as a starting material.

One-pot, multi-component reactions under solvent-free conditions also represent a powerful green synthetic strategy. For example, the synthesis of 2,3-disubstituted isoindolin-1-ones has been accomplished by heating a mixture of 2-formylbenzoic acid, a primary amine, and a nucleophile without any solvent. researchgate.net This approach offers high atom economy and operational simplicity.

Furthermore, the use of recyclable catalysts and green solvents is a key aspect of green chemistry. A tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters has been developed using a fluorous phosphine (B1218219) organocatalyst in green solvents. rsc.org This method allows for the synthesis of isoindolinones in good to excellent yields, and both the catalyst and the solvent can be recycled, significantly reducing waste. rsc.org

Table 4: Illustrative Solventless and Green Syntheses of Isoindolin-1-one Derivatives

Note: The examples provided in this table highlight various green and solventless approaches to isoindolinone synthesis. The synthesis of this compound would likely require a precursor containing the hydroxymethyl functionality.

Reactivity and Mechanistic Investigations of 7 Hydroxymethyl Isoindolin 1 One

Reactions of the Isoindolinone Ring System

The isoindolinone scaffold is a prominent feature in numerous biologically active molecules and natural products. clockss.org Its reactivity is characterized by the aromatic benzene (B151609) portion and the five-membered lactam ring.

Electrophilic Aromatic Substitutions on the Isoindolinone Core

The general mechanism involves the generation of a strong electrophile that is attacked by the nucleophilic benzene ring, forming a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. youtube.com A subsequent deprotonation step restores the ring's aromaticity. youtube.comyoutube.com

Common EAS reactions include:

Nitration: Typically performed with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. youtube.com

Halogenation: Involves reacting the aromatic compound with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.com

Sulfonation: Uses fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid group (-SO₃H). This reaction is notably reversible. youtube.com

The directing effects on the 7-(hydroxymethyl)isoindolin-1-one (B1392379) ring are complex. The lactam's carbonyl group deactivates the ring and directs incoming electrophiles to the meta positions (C4 and C6). Conversely, the hydroxymethyl group is a weak activating group that directs to the ortho and para positions (C6 and C4, respectively, relative to the -CH₂OH group). The position of substitution will therefore be highly dependent on the specific reagents and conditions employed.

| Reaction Type | Typical Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitrated isoindolinone derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogenated isoindolinone derivatives |

| Sulfonation | Fuming H₂SO₄ (SO₃, H₂SO₄) | Sulfonated isoindolinone derivatives |

Nucleophilic Reactions with the Isoindolinone Lactam Moiety

The lactam portion of the isoindolinone ring contains electrophilic sites susceptible to nucleophilic attack. The most significant of these is the carbon atom at the C-3 position, which is alpha to the carbonyl group. Deprotonation at this site can generate a carbanion, which can then react with various electrophiles.

A key strategy involves the use of a chiral auxiliary on the lactam nitrogen, such as a tert-butylsulfinyl group. This allows for the diastereoselective alkylation of the C-3 position. For instance, (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones can be deprotonated with a strong base like sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures. The resulting carbanion reacts with alkyl halides to yield 3-substituted isoindolinones with high diastereoselectivity. acs.org The addition of hexamethylphosphoramide (B148902) (HMPA) can improve reaction times and yields. acs.org

Another class of reactions involves the addition of nucleophiles to the carbonyl group, although this is less common without subsequent rearrangement or ring-opening. The C-3 position can also be activated by an electron-withdrawing group, making it susceptible to attack by nucleophiles in Michael-type addition reactions. researchgate.netresearchgate.net

Ring-Opening and Rearrangement Pathways

The isoindolinone ring can undergo cleavage or rearrangement under specific conditions. Acid-catalyzed ring-opening of related isoquinolinone structures can lead to the formation of isomeric isoindoles through a process involving hydrolysis and subsequent recyclization. rsc.org For the isoindolinone system itself, ring-opening can be achieved through various means, including reactions mediated by Lewis acids. rsc.org

Cascade reactions, where an initial reaction triggers a sequence of further transformations, are also a source of isoindolinone ring-opening and rearrangement. An iron-mediated ring-opening/ring-closing cascade of isoxazole (B147169) precursors provides a pathway to isoindolinones. thieme-connect.comresearchgate.net Similarly, certain 3-hydroxyisoindolinones can undergo an aza-Piancatelli rearrangement, catalyzed by a chiral Brønsted acid, to form spiro-cyclopentenone-isoindolinones. acs.org This type of rearrangement highlights the ability of the isoindolinone structure to serve as a template for constructing more complex molecular scaffolds.

Transformations Involving the Hydroxymethyl Functionality

The exocyclic hydroxymethyl group (-CH₂OH) at the C-7 position is a primary alcohol, making it a versatile handle for a wide range of chemical transformations. vanderbilt.eduimperial.ac.uk

Oxidation and Reduction Pathways of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, often in the presence of water, will oxidize the primary alcohol directly to a carboxylic acid. Examples include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄), or ruthenium tetroxide (RuO₄).

Reduction of the hydroxymethyl group itself is not a typical transformation as it is already in a reduced state. However, the carbonyl group of the lactam can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality to an amine, leading to the corresponding 7-(hydroxymethyl)isoindoline.

| Transformation | Reagent(s) | Resulting Functional Group |

| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |

| Oxidation | Dess-Martin periodinane (DMP) | Aldehyde (-CHO) |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄) | Amine (-CH₂-NH-) |

Functional Group Interconversions at the Hydroxymethyl Position

Functional group interconversion is the process of converting one functional group into another. imperial.ac.ukslideshare.net The hydroxymethyl group is an excellent starting point for such transformations, primarily by first converting the hydroxyl group into a good leaving group.

One of the most common strategies is to convert the alcohol into an alkyl halide.

Conversion to Alkyl Chloride: Thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can be used.

Conversion to Alkyl Bromide: Phosphorus tribromide (PBr₃) is a standard reagent for this transformation. vanderbilt.edu

Conversion to Alkyl Iodide: The Finkelstein reaction, where an alkyl chloride or bromide is treated with sodium iodide in acetone, can be employed. Alternatively, methods using triphenylphosphine (B44618), iodine, and imidazole (B134444) are effective. vanderbilt.edu

Another approach is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups in nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide variety of nucleophiles such as azides, cyanides, and thiols. vanderbilt.edunih.gov

The Mitsunobu reaction provides another route for replacing the hydroxyl group. This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol, allowing it to be displaced by a nucleophile, often with inversion of stereochemistry if the carbon were chiral.

Role of the Hydroxymethyl Group in Tandem Reactions

The hydroxymethyl group at the 7-position of the isoindolin-1-one (B1195906) core is poised to play a significant role in directing or participating in tandem reaction sequences. While specific studies on this compound are not extensively detailed in available literature, the functionality of a hydroxymethyl group in similar aromatic systems suggests several potential roles. This group can act as a precursor for further transformations, a directing group, or a reactive partner in intramolecular cyclization events.

In the context of tandem reactions, the hydroxyl moiety can be transformed into a leaving group, an ether, or an ester, thereby setting the stage for subsequent reactions. For instance, its conversion to an acyloxymethyl group could facilitate its use in prodrug strategies, where subsequent hydrolysis releases the parent molecule. Furthermore, the hydroxymethyl group can act as an internal nucleophile, potentially trapping a reactive intermediate generated elsewhere in the molecule during a tandem sequence. It could also be oxidized to an aldehyde, which then opens up a new set of possible tandem reactions, such as condensations or cyclizations. The strategic placement of this group on the aromatic ring influences its reactivity and its ability to participate in complex, multi-step, one-pot syntheses.

Mechanistic Studies and Reaction Pathway Elucidation

Understanding the precise mechanism of a chemical reaction is critical for its optimization and application. This involves identifying intermediates, determining the sequence of bond-forming and bond-breaking events, and understanding the role of various reaction parameters.

Investigation of Reaction Intermediates (e.g., Imine, Ruthenacycle, Carbanions, Arynes)

The formation of isoindolin-1-ones often proceeds through several key reactive intermediates. In syntheses starting from o-phthalaldehydes and primary amines, the initial condensation leads to the formation of an imine intermediate. Subsequent intramolecular cyclization and further transformations yield the final isoindolin-1-one product. In many cases, this process may involve a hemiaminal or a related species.

For reactions involving transition metal catalysts, such as ruthenium, the formation of organometallic intermediates like ruthenacycles can be a key part of the catalytic cycle. While not specifically documented for this compound, related ruthenium-catalyzed reactions suggest that oxidative addition of a substrate to the metal center, followed by migratory insertion and reductive elimination, could be a plausible pathway.

The generation of carbanions or arynes as intermediates represents more high-energy pathways. Carbanions might be formed at a position alpha to a carbonyl or other activating group, while arynes could be generated from appropriately substituted aromatic precursors. These highly reactive intermediates would rapidly undergo further reactions to yield the final products. The specific substitution pattern and reaction conditions would determine the feasibility of forming such intermediates.

Evidence for Concerted vs. Stepwise Mechanisms

A fundamental question in mechanistic chemistry is whether multiple bonds are formed and/or broken in a single, concerted step or in a sequence of discrete, stepwise events. A concerted reaction proceeds through a single transition state, whereas a stepwise reaction involves one or more intermediates.

Distinguishing between these pathways often requires sophisticated experimental and computational techniques. Kinetic isotope effect studies, for example, can provide strong evidence. The observation of significant primary kinetic isotope effects for the transfer of multiple groups (e.g., a proton and a hydride) in the same rate-determining step would support a concerted mechanism. Conversely, the trapping of an intermediate provides definitive evidence for a stepwise pathway. Computational modeling of the potential energy surface can also help to differentiate between the two, by comparing the activation barriers for the concerted and stepwise routes. For many cycloaddition reactions, a concerted pathway is energetically favored, though stepwise mechanisms involving diradical intermediates can compete, particularly when the formation of a strained product is involved.

Role of Catalyst-Substrate Interactions

In catalyzed reactions, the interaction between the catalyst and the substrate is paramount for both reactivity and selectivity. The catalyst can activate the substrate, bring reactants together in a specific orientation, and stabilize the transition state of the desired reaction pathway.

In the synthesis of isoindolin-1-ones, transition metal catalysts are often employed. The nature of the metal, its ligands, and the specific functional groups on the substrate all influence the catalyst-substrate interaction. For a molecule like this compound, the hydroxymethyl group could potentially coordinate to the metal center, influencing the regioselectivity or stereoselectivity of the reaction. This interaction could either be beneficial, leading to a desired product, or detrimental, leading to catalyst inhibition. The electronic properties of the substrate, as modified by its substituents, will also affect how it binds to and is activated by the catalyst.

Solvent Effects and Reaction Selectivity

The choice of solvent can have a profound impact on the rate and selectivity of a chemical reaction. Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, such as polarity, hydrogen bonding, and coordinating ability.

For reactions involving polar or charged intermediates, polar solvents are generally preferred as they can stabilize these species. In the case of isoindolin-1-one synthesis, the solvent can affect the equilibrium between different intermediates and influence the rate of key steps. A study on the hydrogenation of citral (B94496) showed that the turnover frequency could vary significantly depending on the solvent used, although this did not always correlate in a simple way with solvent properties like dielectric constant or dipole moment. The solvent can also play a more direct role in the reaction mechanism, for example, by acting as a proton shuttle or by coordinating to the catalyst. The selectivity of a reaction, such as the preference for one stereoisomer over another, can also be highly dependent on the solvent environment.

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects arise from the specific spatial arrangement of orbitals and have a significant impact on molecular conformation, stability, and reactivity. In the context of this compound, the electronic nature of the hydroxymethyl group and its orientation relative to the isoindolin-1-one ring system can influence the reactivity of the molecule.

For instance, the electron-donating or -withdrawing nature of substituents on the aromatic ring can affect the nucleophilicity or electrophilicity of different positions, thereby directing the course of a reaction. The presence of an electronegative atom, such as the oxygen in the hydroxymethyl group, can lead to stabilizing or destabilizing interactions with adjacent bonds, a phenomenon well-documented in systems like substituted prolines. These effects can influence the preferred conformation of the molecule and the stereochemical outcome of reactions at nearby chiral centers. In the synthesis of 3-methyleneisoindolin-1-ones, the size of the substituent on the nitrogen atom was found to have a dramatic effect on the stereochemical outcome (E/Z ratio) of the elimination reaction, a clear example of steric effects influencing selectivity.

Computational and Theoretical Studies on 7 Hydroxymethyl Isoindolin 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 7-(hydroxymethyl)isoindolin-1-one (B1392379). These methods, which solve the Schrödinger equation for a given molecular system, can elucidate electron distribution, molecular orbital energies, and other key descriptors of reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule such as this compound, DFT is instrumental in several areas. The process begins with geometry optimization, where the molecule's lowest energy conformation is determined. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. A variety of functionals (e.g., B3LYP, wB97XD) and basis sets (e.g., 6-31G*, 6-311+G(d,p)) can be employed, with the choice depending on the desired accuracy and the specific properties being investigated.

Once an optimized geometry is obtained, DFT can be used to calculate a range of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. For isoindolinone derivatives, these calculations help in understanding their potential as inhibitors or in other biological contexts. nih.govacs.org

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. An MEP map for this compound would visualize the electron density distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The oxygen atoms of the carbonyl and hydroxyl groups, for instance, would be expected to show negative potential, indicating their role as hydrogen bond acceptors, while the hydrogen of the hydroxyl group and the N-H proton would show positive potential.

Table 1: Illustrative DFT-Calculated Properties for an Isoindolinone Derivative (Note: Data is representative of typical values for this class of compounds, as specific data for this compound is not available in the literature.)

| Property | Calculated Value | Significance for this compound |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory for certain applications. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are employed for more accurate energy calculations, particularly for systems where electron correlation is critical.

For this compound, ab initio calculations would be particularly valuable for studying reaction mechanisms where subtle electronic effects govern the outcome. For instance, in studying the tautomeric equilibrium between the lactam and lactim forms of the isoindolinone ring, high-level ab initio calculations can provide a benchmark for the relative energies of the tautomers. nih.gov These methods are also crucial for accurately modeling transition states in chemical reactions, providing definitive insights into reaction barriers and pathways.

Prediction and Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface, researchers can identify the most likely pathways for a given transformation, including the structures of all intermediates and transition states.

For the synthesis of this compound, computational modeling can be used to explore various synthetic routes. For example, the intramolecular cyclization of a precursor molecule is a common step in forming the isoindolinone core. researchgate.net DFT calculations can model this cyclization, determining the activation energy required for the ring-closing step. mdpi.com This allows for a comparison of different reaction conditions or substituent effects on the feasibility and rate of the reaction.

The search for transition states is a key component of this modeling. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational tools can calculate the vibrational frequencies of a proposed structure; a genuine transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. For complex, multi-step reactions, this analysis can reveal the rate-determining step and offer strategies for optimizing the reaction.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not static. Rotation around single bonds, such as the C-C bond connecting the hydroxymethyl group to the isoindolinone ring, gives rise to multiple conformations. Computational conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Table 2: Example of Conformational Energy Analysis (Note: This table is illustrative and based on general principles, not on specific published data for this compound.)

| Conformer | Dihedral Angle (H-O-C7-C7a) | Relative Energy (kcal/mol) | Intramolecular H-bond (O-H···O=C) |

| 1 | ~60° | 0.0 (Global Minimum) | Yes |

| 2 | 180° | +2.5 | No |

| 3 | -60° | +1.8 | No |

This analysis is critical because the biological activity and physical properties of a molecule are often dictated by its preferred conformation. researchgate.net

Computational Design of Novel Synthetic Strategies

Beyond analyzing existing molecules, computational chemistry is a powerful tool for the predictive design of new synthetic routes. By modeling hypothetical reactions and intermediates, chemists can screen potential pathways for feasibility before committing to laboratory work.

For this compound, this could involve:

Retrosynthetic Analysis: Proposing various disconnections of the target molecule and computationally evaluating the thermodynamic and kinetic viability of the forward reactions.

Catalyst Design: If a synthetic step requires a catalyst, computational methods can be used to design or select the optimal catalyst by modeling the catalytic cycle and identifying the factors that lower the activation energy.

Predicting Side Reactions: By exploring alternative reaction pathways on the potential energy surface, it is possible to predict potential side products and devise strategies to minimize their formation. researchgate.net

This predictive power accelerates the process of synthetic route development, making it more efficient and cost-effective. While specific computational studies on the synthesis of this compound are not yet prevalent in the literature, the methodologies established for related isoindolinone and isoindoline-1,3-dione systems demonstrate a clear and powerful roadmap for future investigations. acs.orgnih.gov

Role As a Synthetic Building Block in Advanced Organic Synthesis Research

Precursor for the Elaboration of Complex Organic Frameworks

The true utility of 7-(hydroxymethyl)isoindolin-1-one (B1392379) in this context lies in its potential for derivatization. The hydroxymethyl group can serve as a handle for the attachment of more complex functionalities, which can then participate in the framework-forming reactions. For instance, it could be converted to an azide (B81097) or an alkyne for use in "click" chemistry-based framework assembly.

Intermediate in the Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies often relies on the use of well-defined starting materials to explore new chemical transformations. The isoindolinone scaffold has been a subject of interest in this regard, particularly in the context of C-H activation and asymmetric catalysis.

Recent research has demonstrated the synthesis of 3-hydroxymethyl isoindolinones through a cobalt-catalyzed C(sp²)-H carbonylation of phenylglycinol derivatives. acs.org In this process, a picolinamide (B142947) directing group is used to guide the carbonylation of an ortho C-H bond, followed by cyclization to form the isoindolinone ring with a hydroxymethyl group at the 3-position. acs.org This methodology provides a route to enantiopure 3-substituted isoindolinones, highlighting the ongoing efforts to develop new ways to access functionalized isoindolinone derivatives. acs.org

While this specific methodology produces a constitutional isomer of this compound, it underscores the importance of the hydroxymethyl group in the context of isoindolinone chemistry. The development of such synthetic methods provides valuable tools for accessing a wider range of substituted isoindolinones, which can then be used as building blocks in other synthetic endeavors.

Utilization in Cascade and Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. The isoindolinone scaffold is a common target for MCRs due to its prevalence in biologically active compounds.

Although specific examples of MCRs that directly utilize this compound as a starting component are not prominent in the literature, the general reactivity of the isoindolinone core and the hydroxymethyl group suggests potential applications. For instance, the hydroxymethyl group could be oxidized in situ to an aldehyde, which could then participate in a variety of MCRs, such as the Ugi or Passerini reactions.

Furthermore, the isoindolinone nitrogen can act as a nucleophile in cascade sequences. For example, after an initial reaction involving the hydroxymethyl group, the lactam nitrogen could participate in an intramolecular cyclization, leading to the formation of more complex, fused heterocyclic systems. The development of such cascade and multicomponent reactions involving functionalized isoindolinones like the 7-hydroxymethyl derivative remains an active area of research.

Scaffold for Ligand and Catalyst Design in Academic Catalysis Research

The rigid structure of the isoindolinone core makes it an attractive scaffold for the design of new ligands for asymmetric catalysis. The introduction of a hydroxymethyl group at the 7-position provides a convenient handle for the attachment of catalytically active moieties or additional coordinating groups.

For example, the hydroxyl group could be used to anchor the isoindolinone scaffold to a solid support, creating a recyclable catalyst. Alternatively, it could be derivatized to introduce phosphine (B1218219) or amine functionalities, which are common coordinating groups in transition metal catalysis. The chirality of the isoindolinone core, if present, could be used to induce asymmetry in catalytic transformations.

While there are no widespread reports of catalysts based specifically on the this compound scaffold, the principles of ligand design suggest its potential in this area. The development of new catalysts is a cornerstone of academic research, and the exploration of novel scaffolds like functionalized isoindolinones is a continuous effort.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of molecules in solution. For "7-(Hydroxymethyl)isoindolin-1-one," NMR is instrumental in determining the connectivity of atoms and the spatial arrangement of its substituents.

One-dimensional ¹H NMR and ¹³C NMR experiments provide fundamental information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, signal multiplicities, and coupling constants offer clues to the molecular framework. In some isoindolin-1-one (B1195906) derivatives, researchers have observed the presence of two sets of NMR signals in certain solvents like CDCl₃, which suggests the existence of different conformations or pseudo-resonance structures in solution. researchgate.net However, in solvents like CD₃OD, typically one major set of signals is observed, indicating a shift in the conformational equilibrium. researchgate.net

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space interactions between protons, providing crucial data for determining the preferred conformation and stereochemistry of the molecule. For instance, NOESY experiments can reveal the proximity of the hydroxymethyl group protons to the protons on the isoindolinone core. The conformational analysis of hydroxymethyl groups is a key area of study, as their orientation can be influenced by factors like temperature and solvent. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Verification

Mass spectrometry (MS) is an indispensable tool for the verification of reaction products and for monitoring the progress of synthetic reactions leading to "this compound." This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of the molecular weight of the target compound.

High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the molecule, confirming that the synthesized product has the correct chemical formula. This is a critical step in characterizing newly synthesized batches of "this compound."

In the context of reaction monitoring, MS can be used to track the disappearance of starting materials and the appearance of the desired product over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of "this compound."

X-ray Crystallography for Solid-State Structure Determination and Bonding Analysis

X-ray crystallography provides definitive proof of the molecular structure of a compound in the solid state. By diffracting X-rays through a single crystal of "this compound," it is possible to determine the precise spatial coordinates of each atom in the molecule. This technique yields a detailed three-dimensional model, revealing bond lengths, bond angles, and torsional angles.

For a related compound, 2-(Hydroxymethyl)isoindoline-1,3-dione, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net The crystal structure was stabilized by weak O—H⋯O hydrogen bonds. researchgate.net Similar analyses for "this compound" would provide invaluable information about its crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl and amide groups. The crystal structure of a synthesized compound can be solved by direct methods and refined using full-matrix least-squares procedures. eurjchem.com

The structural data obtained from X-ray crystallography is crucial for understanding the molecule's conformation in the solid state and can be used to validate computational models.

| Crystallographic Data for a Related Isoindolinone | |

| Compound | 2-(Hydroxymethyl)isoindoline-1,3-dione |

| Formula | C₉H₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.324 (2) |

| b (Å) | 6.6040 (14) |

| c (Å) | 11.862 (2) |

| β (°) | 117.066 (3) |

| V (ų) | 789.9 (3) |

| Z | 4 |

| Data sourced from Liang, Z.-P. & Li, J. (2006). Acta Cryst. E62, o4276-o4277. researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations in Reaction Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule and for tracking their transformations during a chemical reaction. uni-siegen.de These techniques are based on the principle that molecular bonds vibrate at specific frequencies. uni-siegen.de

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa In the synthesis of "this compound," IR spectroscopy can be used to monitor the conversion of functional groups. For example, the appearance of a strong absorption band corresponding to the C=O stretch of the amide group (typically around 1670-1700 cm⁻¹) and a broad band for the O-H stretch of the hydroxymethyl group (around 3200-3600 cm⁻¹) would indicate the formation of the desired product. researchgate.netnih.gov The absence of signals from starting materials, such as an aldehyde C=O stretch, would confirm the completion of the reaction. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman spectroscopy can provide additional information about the molecular structure and can be used to study changes in the carbon skeleton and other functional groups during the synthesis of "this compound."

The combination of IR and Raman spectroscopy offers a comprehensive picture of the functional groups present in the molecule and their transformations, which is essential for confirming the identity and purity of the synthesized compound.